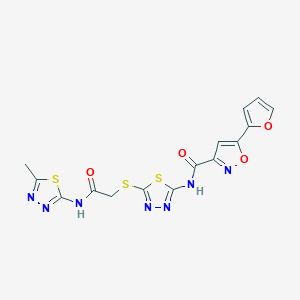

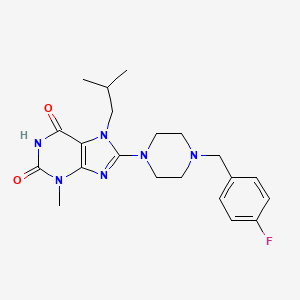

![molecular formula C13H10F3N3O3 B2955316 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-47-1](/img/structure/B2955316.png)

6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

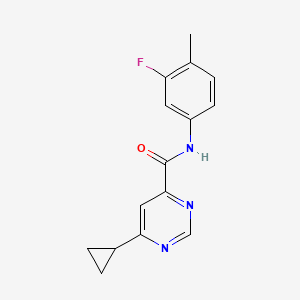

The compound “6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide” is an organic compound with the molecular formula C13H10F3N3O3 . It belongs to the class of organic compounds known as benzanilides .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The trifluoromethyl group (-CF3) is attached to the phenyl ring .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant to moderate antibacterial activity and promising antifungal activity, highlighting their potential in developing new antimicrobial agents (Shastri & Post, 2019).

Inhibition of Transcription Factors

Another study focused on the structure-activity relationship of pyrimidine derivatives, aiming to improve oral bioavailability for inhibiting NF-kappaB and AP-1 transcription factors. These factors are critical in the regulation of genes involved in inflammation and cell survival. Modifications to the pyrimidine portion of these compounds have led to insights into their potential therapeutic applications, especially concerning their role in regulating key transcription factors involved in inflammatory and cancer-related pathways (Palanki et al., 2000).

Synthesis of Trifluoromethylated Analogues

The synthesis of new trifluoromethylated analogues of dihydroorotic acid from similar pyrimidine compounds demonstrates the compound's potential in medicinal chemistry, particularly in the development of novel therapeutic agents with enhanced biological activity due to the trifluoromethyl group (Sukach et al., 2015).

Parallel Synthesis of Pyrimidine-5-carboxamides

A parallel solution-phase approach was used to prepare a library of pyrimidine-5-carboxamides, showcasing the versatility of pyrimidine derivatives in generating diverse compound libraries for high-throughput screening, potentially accelerating the discovery of new bioactive compounds (Črček et al., 2012).

Novel Imidazo[1,2-a]pyrimidine Compounds

The synthesis of novel imidazo[1,2-a]pyrimidine compounds from a precursor structurally related to the specified compound underlines the broad applicability of pyrimidine derivatives in synthesizing heterocyclic compounds with potential pharmacological activities (Liu, 2013).

Direcciones Futuras

The future research directions could involve studying the biological activity of this compound and its potential applications in various fields. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

Propiedades

IUPAC Name |

3-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-4-2-3-7(5-8)13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJUCVKRHONFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2955245.png)

![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)